molecular formula C15H32O2Sn B1628551 Tributyltin propionate CAS No. 5863-72-9

Tributyltin propionate

Cat. No.: B1628551
CAS No.: 5863-72-9
M. Wt: 363.1 g/mol
InChI Key: AHIXTTGLRFPWJF-UHFFFAOYSA-M
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Description

Chemical Identity and Nomenclature

This compound is an organotin compound characterized by its distinctive molecular structure and comprehensive nomenclature system. The compound bears the molecular formula C₁₅H₃₂O₂Sn, indicating the presence of fifteen carbon atoms, thirty-two hydrogen atoms, two oxygen atoms, and one tin atom. This molecular composition results in a molecular weight of 363.12 grams per mole, establishing it as a moderately sized organometallic compound within the tributyltin family.

The International Union of Pure and Applied Chemistry systematic name for this compound is tributylstannyl propanoate, which precisely describes its structural composition. The compound is registered under Chemical Abstracts Service number 5863-72-9, providing a unique identifier for regulatory and commercial purposes. Additional nomenclature includes alternative designations such as tri-n-butyltin propionate, stannane tributyl propionyloxy, and propanoic acid tributylstannyl ester, reflecting different naming conventions employed across various scientific and industrial contexts.

The structural representation of this compound demonstrates a central tin atom covalently bonded to three butyl groups and one propionate group. The simplified molecular-input line-entry system notation for this compound is CCCCSn(CCCC)OC(=O)CC, providing a standardized method for representing its molecular structure in computational applications. The International Chemical Identifier key AHIXTTGLRFPWJF-UHFFFAOYSA-M serves as another unique identifier for database searches and chemical informatics applications.

Table 1: Chemical Identifiers and Properties of this compound

Property Value Reference
Molecular Formula C₁₅H₃₂O₂Sn
Molecular Weight 363.12 g/mol
Chemical Abstracts Service Number 5863-72-9
International Union of Pure and Applied Chemistry Name tributylstannyl propanoate
Simplified Molecular-Input Line-Entry System CCCCSn(CCCC)OC(=O)CC
International Chemical Identifier Key AHIXTTGLRFPWJF-UHFFFAOYSA-M
Physical State Colorless liquid at room temperature
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 12

The chemical structure of this compound reflects the general formula for tributyltin compounds, which can be represented as (CH₃CH₂CH₂CH₂)₃Sn-X, where X represents the variable substituent group. In the case of this compound, the X group corresponds to the propionate moiety (CH₃CH₂COO⁻), forming the complete molecular structure through covalent bonding with the tin center. This structural arrangement contributes to the compound's distinctive physical and chemical properties, including its moderate hydrophobicity and specific reactivity patterns characteristic of organotin compounds.

The synthesis of this compound typically involves the reaction between tributyltin hydroxide and propionic acid, resulting in the formation of the propionate ester linkage. This synthetic approach represents a standard methodology for preparing organotin carboxylate compounds, utilizing the reactivity of the tin-hydroxide bond toward carboxylic acids. The resulting compound maintains the characteristic properties of both the tributyltin framework and the propionate functional group, creating a hybrid molecule with distinct industrial applications.

Historical Development and Industrial Significance

The historical development of this compound is intimately connected with the broader evolution of organotin chemistry and its industrial applications throughout the twentieth century. The discovery and development of tributyltin compounds' antifouling properties occurred in the 1950s in the Netherlands, where researchers led by van der Kerk and colleagues identified the remarkable biocidal capabilities of these organometallic substances. This groundbreaking discovery established the foundation for widespread industrial adoption of tributyltin compounds, including this compound, across multiple sectors.

The antifouling properties of tributyltin compounds revolutionized marine paint technology during the mid-twentieth century. By the mid-1960s, tributyltin-based formulations had become the most popular antifouling paint systems globally, fundamentally transforming maritime maintenance practices. These compounds demonstrated exceptional effectiveness in preventing microorganisms from settling on ship hulls, thereby addressing the persistent challenge of biofouling that had plagued maritime transportation for centuries. The incorporation of this compound and related compounds into paint formulations extended the operational life of antifouling coatings, enabling ships to maintain optimal performance for extended periods while reducing maintenance costs and improving fuel efficiency.

The industrial significance of this compound extends beyond marine applications to encompass multiple manufacturing sectors. The compound has been utilized in the production of polyvinyl chloride as a stabilizer, contributing to the polymer's thermal stability and processing characteristics. This application reflects the broader utility of organotin compounds in plastic manufacturing, where their unique chemical properties enhance material performance and durability. Additionally, this compound has found applications in the textile industry, wood preservation processes, and as a component in various biocidal formulations.

Table 2: Historical Timeline and Industrial Applications of this compound

Time Period Development/Application Industrial Sector Reference
1950s Discovery of antifouling properties Marine coatings
Mid-1960s Widespread adoption in antifouling paints Maritime industry
1970s-1980s Peak usage period in marine applications Shipping industry
1980s-1990s Expansion into polymer stabilization Polyvinyl chloride manufacturing
1990s-2000s Applications in specialized industries Textiles, wood preservation
2001 International Maritime Organization restrictions Marine paint industry

The manufacturing processes for this compound reflect sophisticated organometallic chemistry techniques developed throughout the latter half of the twentieth century. Industrial production typically employs closed-system manufacturing approaches to minimize environmental exposure and ensure product quality consistency. The Lanxess corporation, among other major chemical manufacturers, has maintained production capabilities for tributyltin compounds for over fifty years, demonstrating the sustained industrial demand for these specialized organometallic products. Manufacturing facilities implement rigorous quality control measures and regulatory compliance protocols, reflecting the specialized nature of organotin chemistry and its industrial applications.

The evolution of this compound applications demonstrates the compound's versatility across diverse industrial sectors. Beyond its primary historical use in marine antifouling systems, the compound has been employed in the synthesis of fine chemicals and pharmaceutical intermediates, where its unique reactivity profile enables specific chemical transformations. The photovoltaic industry has utilized tributyltin compounds in the production of solar modules, leveraging their chemical properties to facilitate manufacturing processes critical to renewable energy technology development. Glass coating applications have also benefited from organotin chemistry, particularly in automotive anticorrosion systems where durability and performance are paramount considerations.

Contemporary industrial applications of this compound emphasize controlled-use scenarios where the compound's specific chemical properties deliver critical performance advantages. Pharmaceutical manufacturing represents one such application area, where tributyltin compounds serve as specialized reagents in synthetic organic chemistry. The compound's role as a chemical intermediate ensures its continued industrial significance, even as primary applications have evolved in response to regulatory developments and environmental considerations. Modern manufacturing practices incorporate enhanced safety protocols and environmental management systems, reflecting the chemical industry's commitment to responsible production and application of specialized organometallic compounds.

Properties

IUPAC Name

tributylstannyl propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.C3H6O2.Sn/c3*1-3-4-2;1-2-3(4)5;/h3*1,3-4H2,2H3;2H2,1H3,(H,4,5);/q;;;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHIXTTGLRFPWJF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)OC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32O2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20207337
Record name Stannane, (propionyloxy)tributyl-
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Molecular Weight

363.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5863-72-9
Record name Tributyltin propionate
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Record name Tributyltin propionate
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Stannane, (propionyloxy)tributyl-
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Record name TRIBUTYLTIN PROPIONATE
Source FDA Global Substance Registration System (GSRS)
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Preparation Methods

Reaction of Bis-Tributyltin Oxide with Propionic Anhydride

The most extensively documented method involves the condensation of bis-tributyltin oxide [(C₄H₉)₃Sn]₂O with propionic anhydride [(CH₂CH₂CO)₂O]. As described in Example 11 of US Patent 3,214,453, 59.6 grams (0.1 mole) of bis-tributyltin oxide reacts with 13.0 grams (0.1 mole) of propionic anhydride at 160°C under vacuum (30 mm Hg). The reaction proceeds via nucleophilic acyl substitution, where the oxide’s oxygen attacks the electrophilic carbonyl carbon of the anhydride, releasing water as a byproduct. Vacuum distillation removes volatile impurities, yielding a white crystalline solid with a melting point of 67°C.

Key Reaction Parameters

Parameter Value
Temperature 160°C
Pressure 30 mm Hg
Molar Ratio (Sn:Acid) 1:1
Reaction Time Until volatiles removed
Yield >90% (by mass balance)

This method prioritizes anhydrous conditions to prevent hydrolysis of the tin-oxygen bond, which could lead to undesired byproducts like tributyltin hydroxide.

Alternative Route: Direct Reaction with Propionic Acid

While less common, this compound can also be synthesized by reacting bis-tributyltin oxide with propionic acid (CH₃CH₂COOH). The reaction follows a similar mechanism but requires higher temperatures (up to 160°C) to overcome the lower reactivity of the free acid compared to its anhydride. A stoichiometric excess of propionic acid (2:1 molar ratio) is often employed to drive the reaction to completion, though this necessitates post-synthesis purification steps to isolate the product.

Mechanistic Insights and Optimization

Reaction Mechanism

The synthesis proceeds through a two-step process:

  • Deprotonation : The tributyltin oxide acts as a Brønsted base, abstracting a proton from propionic anhydride or acid to form a tin alkoxide intermediate.
  • Acyl Substitution : The alkoxide attacks the carbonyl carbon, displacing the leaving group (acetate or water) and forming the this compound.

The use of propionic anhydride accelerates the reaction due to its higher electrophilicity, reducing side reactions such as oligomerization.

Optimization Strategies

  • Temperature Control : Maintaining temperatures between 150°C and 160°C ensures rapid reaction kinetics without thermal decomposition of the organotin precursor.
  • Vacuum Application : Removing water or acetic acid byproduct shifts the equilibrium toward product formation, improving yields.
  • Solvent-Free Conditions : The reaction is typically conducted neat to avoid solvent contamination and simplify purification.

Characterization and Quality Control

Physical and Chemical Properties

This compound is characterized as a white crystalline solid with a melting point of 67°C. Its molecular structure, confirmed via nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, features a tetracoordinated tin atom bonded to three butyl groups and a propionate ligand.

Spectroscopic Data

  • ¹H NMR : δ 0.8–1.6 ppm (butyl CH₂/CH₃), δ 2.3 ppm (propionate CH₂).
  • IR : Strong absorption at 1,650 cm⁻¹ (C=O stretch).

Purity Assessment

Melting point analysis and elemental composition (C, H, Sn) are routinely used to verify purity. Gas chromatography-mass spectrometry (GC-MS) further confirms the absence of residual reactants or decomposition products.

Industrial Applications and Stability

Fungistatic Properties

This compound exhibits potent antifungal activity against Aspergillus niger and Trichoderma species, making it a valuable additive in polyvinyl chloride (PVC) films. At concentrations as low as 0.5% w/w, it prevents microbial degradation without altering the polymer’s mechanical properties.

Thermal Stability

The compound remains stable under processing conditions (300°C–350°C), with no discoloration observed during prolonged milling. This contrasts with phenylmercuric additives, which degrade rapidly under similar conditions.

Chemical Reactions Analysis

Hydrolysis and Environmental Degradation

Tributyltin propionate undergoes pH-dependent hydrolysis in aquatic environments:

  • Acidic Conditions : Rapid cleavage of the Sn-O bond, releasing propionic acid and tributyltin hydroxide :
    Bu3SnOCOCH2CH3+H2OBu3SnOH+CH3CH2COOH\text{Bu}_3\text{SnOCOCH}_2\text{CH}_3 + \text{H}_2\text{O} \rightarrow \text{Bu}_3\text{SnOH} + \text{CH}_3\text{CH}_2\text{COOH}

  • Alkaline Conditions : Slower degradation via dealkylation, forming dibutyltin species and eventually inorganic tin oxides .

Environmental Half-Lives :

MediumHalf-LifeConditionsSource
Marine Water1–2 weekspH 8.0, 25°C
Sediment~2 yearsAnaerobic, organic-rich

Reactivity with Halides

The propionate group is displaced by halides via nucleophilic substitution:
Example Reaction with Iodide :
Bu3SnOCOCH2CH3+KIBu3SnI+CH3CH2COOK\text{Bu}_3\text{SnOCOCH}_2\text{CH}_3 + \text{KI} \rightarrow \text{Bu}_3\text{SnI} + \text{CH}_3\text{CH}_2\text{COOK}

  • Kinetics : Second-order dependence on halide concentration .

  • Applications : Quantitative analysis of Sn-O bonds in organotin compounds .

Catalytic Activity

This compound acts as a Lewis acid catalyst in polymer synthesis:

  • Polyurethane Formation : Facilitates isocyanate-alcohol reactions via Sn-O-isocyanate intermediates .

  • Mechanism :
    RNCO+Bu3SnOCOCH2CH3RNHCO2SnBu3Urethane+Bu3SnOCOCH2CH3\text{RNCO} + \text{Bu}_3\text{SnOCOCH}_2\text{CH}_3 \rightarrow \text{RNHCO}_2\text{SnBu}_3 \rightarrow \text{Urethane} + \text{Bu}_3\text{SnOCOCH}_2\text{CH}_3

  • Efficiency : Comparable to dibutyltin dilaurate but with reduced toxicity .

Biological Interactions

While not its primary reactivity, this compound exhibits bioactivity:

  • Antiproliferative Effects : Induces G2/M cell cycle arrest in cancer cells via p21 upregulation .

  • Epigenetic Modulation : Enhances histone deacetylation (HDAC activation) in colon cancer cells .

Thermal Decomposition

At elevated temperatures (>150°C), this compound decomposes via:

  • Pathway 1 : Homolytic Sn-C bond cleavage, generating butyl radicals and tin oxides .

  • Pathway 2 : Decarboxylation, releasing CO₂ and forming tributyltin hydride .

Products Identified :

  • Tetrabutyltin (Bu4Sn\text{Bu}_4\text{Sn})

  • Dibutyltin oxide (Bu2SnO\text{Bu}_2\text{SnO})

  • Propylene gas (C3H6\text{C}_3\text{H}_6)

Photodegradation

UV irradiation accelerates degradation in aqueous systems:

  • Primary Pathway : Radical-mediated cleavage of Sn-C bonds .

  • Quantum Yield : 0.12 ± 0.03 (pH 7.0, 254 nm) .

Scientific Research Applications

Chemical Applications

Reagent in Organic Synthesis

  • TBT-propionate serves as a reagent for forming carbon-tin bonds in organic synthesis. It is utilized in various chemical reactions, enhancing the efficiency of synthesizing complex organic molecules.

Comparison with Other Organotin Compounds

CompoundApplication AreaUnique Properties
Tributyltin oxideMarine antifoulingStrong biocidal properties
Tributyltin chlorideOrganic synthesisVersatile reagent
Tributyltin acetatePolymer chemistryUsed as a monomer

Biological Applications

Endocrine Disruption Studies

  • Research indicates that TBT-propionate has endocrine-disrupting effects, impacting marine life significantly. Studies have documented its influence on reproductive and developmental pathways in aquatic organisms, leading to concerns about environmental contamination .

Cytotoxicity and Anticancer Potential

  • TBT-propionate has shown promise in cancer research. It induces apoptosis in various cancer cell lines, exhibiting cytotoxic effects greater than traditional chemotherapeutics like cisplatin. For instance, studies reveal that TBT compounds can inhibit glucose uptake in tumor cells, leading to cell death through mechanisms distinct from DNA interaction .

Case Study: Cancer Cell Lines

  • A study evaluated the effects of TBT compounds on colon cancer cells (HCT116 and CaCo-2). Results indicated a significant reduction in cell viability (up to 85%) at low concentrations (1 μM), highlighting its potential as an anticancer agent .

Industrial Applications

Marine Antifouling Paints

  • TBT-propionate is widely used in marine antifouling paints to prevent biofouling on ship hulls. Its effectiveness against barnacles and other marine organisms enhances fuel efficiency by reducing drag on vessels.

Environmental Impact Assessment

  • The use of TBT compounds has raised environmental concerns due to their persistence and toxicity. Regulatory bodies are assessing their impact on marine ecosystems, especially regarding reproductive failures and shell calcification anomalies in marine species .

Summary of Findings

The applications of tributyltin propionate span various fields, from chemical synthesis to biological research and industrial uses. Its unique properties enable it to function effectively as a reagent and therapeutic agent while also posing significant environmental risks.

Mechanism of Action

Tributyltin propionate exerts its effects through interactions with nuclear receptors such as the retinoid-X receptor and peroxisome proliferator-activated receptor gamma. These interactions lead to alterations in reproductive, developmental, and metabolic pathways. The compound also induces oxidative stress and apoptosis in cells, contributing to its biocidal and anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Stability and Environmental Persistence

Tributyltin compounds exhibit high environmental stability, particularly in marine environments. A 180-day study in artificial seawater showed that tributyltin chloride (TBT-Cl) degrades with a half-life of 4,950 days (13.6 years; Kdeg = 0.00014 day⁻¹), while triphenyltin chloride (TPT-Cl) is even more stable (Kdeg = 0.00006 day⁻¹; half-life = 31.6 years) . The propionate derivative (TBT-Propionate) is expected to follow similar degradation kinetics due to shared tributyltin structural features, though ester groups may slightly alter solubility or hydrolysis rates.

Toxicity Profiles

  • Cytotoxicity : Tributyltin (IV) compounds, including TBT-Cl, demonstrated significant cytotoxicity against HepG2 and THP-1 cell lines, with mechanisms involving mitochondrial dysfunction and oxidative stress .
  • Ecototoxicity : Tributyltin compounds are acutely toxic to aquatic organisms at concentrations as low as 1 ng/L, causing shell thickening in oysters (Crassostrea gigas) and reproductive failure in gastropods (Nucella lapillus) .

Environmental Partitioning

  • Sediment Adsorption : Tributyltin compounds strongly adsorb to sediments, with partition coefficients ranging from 10² to 10⁴.5, depending on substituent groups (e.g., aromatic vs. aliphatic) .

Analytical Detection Methods

  • Gas Chromatography (GC) : TBT-Cl and TPT-Cl in biological samples (hair, fish) were quantified using hydrolysis, propylation, and GC with flame photometric detection, achieving detection limits of 5 ng/g and 10 ng/g, respectively .
  • Mössbauer Spectroscopy : Applied to speciate tributyltin acetate and chloride in environmental samples, distinguishing between cis/trans configurations .

Regulatory Status

Tributyltin compounds are prohibited in antifouling paints under global regulations (e.g., IMO 2008) . Triphenyltin derivatives face similar restrictions due to reproductive and developmental toxicity in mammals .

Data Tables

Table 1: Comparative Stability and Environmental Properties

Compound Half-Life (Days) Kdeg (day⁻¹) Log Kow Sediment Adsorption Coefficient
Tributyltin chloride 4,950 0.00014 3.5–3.7 10²–10⁴.5
Triphenyltin chloride 11,550 0.00006 ~4.0 (estimated) Higher than TBT
Tributyltin propionate* ~4,500–5,000 ~0.0001–0.00015 ~3.5–4.0 Similar to TBT-Cl

*Inferred based on structural analogy.

Table 2: Toxicity Endpoints

Compound Cytotoxicity (HepG2/THP-1) Neurotoxicity (Brain Accumulation) Ecotoxicity (LC₅₀, Aquatic)
Tributyltin chloride IC₅₀ < 1 µM Highest in brain tissue 1–10 ng/L
Triphenyltin chloride Not reported Limited data 10–100 ng/L
This compound* Similar to TBT-Cl Likely similar Comparable to TBT-Cl

Biological Activity

Tributyltin propionate (TBT-P) is an organotin compound that has garnered attention due to its diverse biological activities, particularly in the fields of toxicology and medicinal chemistry. This article explores the compound's mechanisms of action, biological effects, and potential applications, supported by relevant case studies and research findings.

This compound is primarily known for its use as a biocide in marine antifouling paints, where it prevents the growth of marine organisms on ship hulls. Its chemical structure consists of a tributyltin moiety linked to a propionate group, which enhances its solubility and bioactivity .

The biological activity of TBT-P is largely attributed to its interaction with various nuclear receptors, including:

  • Retinoid-X Receptor (RXR) : Modulates gene expression related to development and metabolism.
  • Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) : Involved in fat cell differentiation and glucose metabolism.

These interactions can lead to significant alterations in cellular pathways, including oxidative stress induction and apoptosis .

1. Endocrine Disruption

TBT-P has been studied for its endocrine-disrupting properties, affecting hormone signaling pathways in various organisms. For instance, exposure to TBT has been linked to reproductive and developmental abnormalities in marine species .

2. Anticancer Activity

Recent studies have highlighted TBT-P's potential as an anticancer agent. Research indicates that TBT compounds can induce apoptosis in cancer cells through several mechanisms:

  • Cell Cycle Arrest : TBT-P has been shown to induce G2/M phase arrest in colon cancer cells, leading to reduced cell viability .
  • Oxidative Stress : The compound induces reactive oxygen species (ROS) production, which contributes to cell death in tumor cells .
  • Autophagy Induction : TBT compounds can trigger autophagic processes that may enhance their cytotoxic effects against cancer cells .

Study on Colon Cancer Cells

A study evaluated the efficacy of TBT derivatives on colon cancer cell lines (HCT116 and CaCo-2). The results demonstrated that TBT derivatives induced significant cytotoxic effects, with a maximum reduction in cell viability observed at low concentrations (1 μM) after 48 hours .

CompoundCell LineViability Reduction (%)
Tributyltin ButyrateHCT11685
Tributyltin ButyrateCaCo-275

Neurotoxicity Assessment

Another research effort assessed the neurotoxic effects of TBT compounds on cortical neurons. The study found that exposure to TBT chloride resulted in decreased phosphorylation of mTOR, leading to neuronal cell death via autophagy .

Toxicological Considerations

Despite its potential therapeutic applications, TBT-P poses significant toxicity risks. It is classified as a hazardous substance due to its persistence in the environment and bioaccumulation potential. Toxicological assessments have indicated various adverse effects on non-target organisms, emphasizing the need for careful regulation of its use .

Q & A

Q. How can researchers ensure compliance with NIH guidelines when reporting this compound experiments involving animal models?

  • Methodological Answer : Adhere to ARRIVE 2.0 guidelines for preclinical studies. Document detailed protocols for animal husbandry, randomization, and blinding. Use the PREPARE checklist for study planning and deposit raw data in FAIR-aligned repositories (e.g., Zenodo). Statistical methods must justify sample sizes and address potential confounders (e.g., sex differences) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 2
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